molecular formula C14H10Cl3NO B5819115 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide

2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide

Cat. No.: B5819115
M. Wt: 314.6 g/mol
InChI Key: IBUONIJWXNIHFY-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms on the benzene ring and a chloro-methylphenyl group attached to the amide nitrogen

Properties

IUPAC Name

2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c1-8-10(15)5-3-7-12(8)18-14(19)9-4-2-6-11(16)13(9)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUONIJWXNIHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-N-(2-methylphenyl)benzamide
  • 3-chloro-N-(3-chloro-2-methylphenyl)benzamide
  • 2,3-dichloro-N-(4-methylphenyl)benzamide

Uniqueness

2,3-dichloro-N-(3-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms and a methyl group can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.

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